(3R)-3-amino-4-(4-cyanophenyl)butanoic acid
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Overview
Description
(3R)-3-amino-4-(4-cyanophenyl)butanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a cyanophenyl group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-4-(4-cyanophenyl)butanoic acid typically involves the use of chiral catalysts and protecting groups to ensure the correct stereochemistry. One common method involves the condensation of a cyanophenyl derivative with a chiral amino acid precursor under controlled conditions. The reaction is often carried out in a polar organic solvent with a halide anion as a condensation reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-4-(4-cyanophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include oxo derivatives, aminophenyl derivatives, and various substituted amino acids, depending on the specific reagents and conditions used.
Scientific Research Applications
(3R)-3-amino-4-(4-cyanophenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-3-amino-4-(4-cyanophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyanophenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-4-(3-cyanophenyl)butanoic acid: Similar structure but with the cyanophenyl group in a different position.
(3R)-3-amino-4-(2-cyanophenyl)butanoic acid: Another positional isomer with different chemical properties.
(3R)-3-amino-4-(4-fluorophenyl)butanoic acid: A fluorinated analog with distinct reactivity.
Uniqueness
(3R)-3-amino-4-(4-cyanophenyl)butanoic acid is unique due to its specific stereochemistry and the position of the cyanophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(3R)-3-amino-4-(4-cyanophenyl)butanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-7-9-3-1-8(2-4-9)5-10(13)6-11(14)15/h1-4,10H,5-6,13H2,(H,14,15)/t10-/m1/s1 |
InChI Key |
YXRYZOCXTPVLRS-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](CC(=O)O)N)C#N |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)C#N |
Origin of Product |
United States |
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